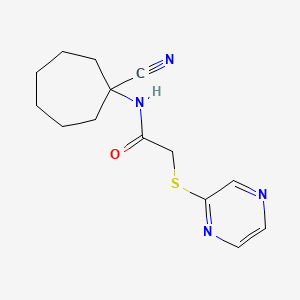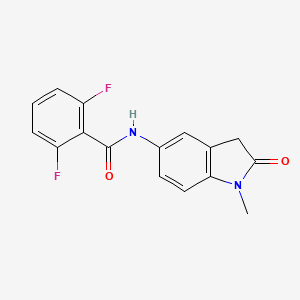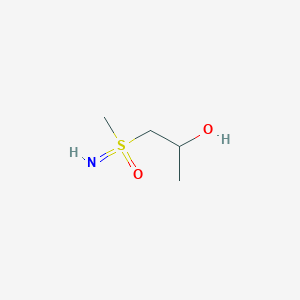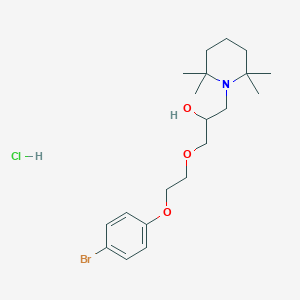
N-(1-cyanocycloheptyl)-2-(pyrazin-2-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocycloheptyl)-2-(pyrazin-2-ylsulfanyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound belongs to the class of sulfonamides and has been found to exhibit promising biological activity against various diseases.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocycloheptyl)-2-(pyrazin-2-ylsulfanyl)acetamide is not fully understood. However, it has been proposed that the compound acts by binding to the active site of enzymes and inhibiting their activity. The sulfonamide group present in the compound is known to form strong hydrogen bonds with the amino acid residues of the enzyme, thereby preventing its proper functioning.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-(pyrazin-2-ylsulfanyl)acetamide has been found to exhibit several biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, antimicrobial, and antitumor activity. The compound has also been found to inhibit the growth of cancer cells and induce apoptosis. Furthermore, it has been shown to have a positive effect on cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-cyanocycloheptyl)-2-(pyrazin-2-ylsulfanyl)acetamide is its potent inhibitory activity against various enzymes. This makes it an attractive lead compound for the development of novel drugs against diseases such as cancer, Alzheimer's disease, and bacterial infections. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-(1-cyanocycloheptyl)-2-(pyrazin-2-ylsulfanyl)acetamide. One of the directions is the development of novel drugs based on this compound for the treatment of various diseases. Another direction is the investigation of the compound's mechanism of action and its interaction with enzymes. Furthermore, the development of more efficient synthesis methods for this compound can also be explored. Finally, the evaluation of the compound's toxicity and pharmacokinetic properties can also be a potential research direction.
Conclusion:
N-(1-cyanocycloheptyl)-2-(pyrazin-2-ylsulfanyl)acetamide is a promising compound that has potential applications in pharmaceutical research. Its potent inhibitory activity against various enzymes makes it an attractive lead compound for the development of novel drugs against various diseases. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can provide valuable insights into its potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of N-(1-cyanocycloheptyl)-2-(pyrazin-2-ylsulfanyl)acetamide involves the reaction of 2-pyrazinecarbothioamide with 1-bromo-1-cycloheptene in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been reported in the literature and has been found to be efficient and reproducible.
Aplicaciones Científicas De Investigación
N-(1-cyanocycloheptyl)-2-(pyrazin-2-ylsulfanyl)acetamide has been extensively studied for its potential applications in pharmaceutical research. It has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, urease, and acetylcholinesterase. These enzymes play a crucial role in the pathogenesis of several diseases such as cancer, Alzheimer's disease, and bacterial infections. Therefore, N-(1-cyanocycloheptyl)-2-(pyrazin-2-ylsulfanyl)acetamide has been proposed as a potential lead compound for the development of novel drugs against these diseases.
Propiedades
IUPAC Name |
N-(1-cyanocycloheptyl)-2-pyrazin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c15-11-14(5-3-1-2-4-6-14)18-12(19)10-20-13-9-16-7-8-17-13/h7-9H,1-6,10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCJLAXYWNFQLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSC2=NC=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-(pyrazin-2-ylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2378163.png)
![6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2378164.png)


![6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid](/img/structure/B2378167.png)



![3-Methyl-7-[(4-nitrophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2378172.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenylpropyl)amino]acetamide](/img/structure/B2378180.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2378181.png)
![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2378184.png)